molecular formula C21H16FN3OS B2604751 4-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide CAS No. 2034477-01-3

4-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2604751
CAS No.: 2034477-01-3
M. Wt: 377.44
InChI Key: HPLQWVGFCVTKDC-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule featuring a pyrrole-2-carboxamide core, a 4-fluorophenyl substituent, and a (2-(thiophen-3-yl)pyridin-4-yl)methyl group. This specific molecular architecture makes it a compound of significant interest in modern medicinal chemistry and antibacterial research . The pyrrole heterocycle is a privileged scaffold in drug discovery, known for its presence in numerous natural products and FDA-approved antibiotics, and its physicochemical properties facilitate interaction with biological targets and penetration of bacterial cell membranes . This reagent is designed for research applications only, primarily serving as a key intermediate or investigative tool in the discovery and development of novel therapeutic agents. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the design of new antibacterial candidates to address the growing global health threat of antibacterial resistance . Its structure allows for study into potential mechanisms of action, which may include enzyme inhibition or disruption of critical cellular processes in pathogens. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3OS/c22-18-3-1-15(2-4-18)17-10-20(24-12-17)21(26)25-11-14-5-7-23-19(9-14)16-6-8-27-13-16/h1-10,12-13,24H,11H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLQWVGFCVTKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCC3=CC(=NC=C3)C4=CSC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Fluorophenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyrrole.

    Attachment of the Thiophenyl-Pyridinyl Moiety: This can be achieved through a nucleophilic substitution reaction, where the pyrrole derivative reacts with a thiophenyl-pyridinyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, it can be used to study the interactions of small molecules with proteins and other biomolecules. Its fluorophenyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, it can be used in the development of new materials with specific electronic or photonic properties due to its conjugated system.

Mechanism of Action

The mechanism by which 4-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrrole and thiophene rings can participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Target Compound

  • Core : Pyrrole-2-carboxamide.
  • Substituents :
    • 4-(4-Fluorophenyl) on the pyrrole ring.
    • Pyridin-4-ylmethyl group with a thiophen-3-yl substituent at the pyridine’s 2-position.

Comparable Compounds

4-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-Fluorophenyl)-2-(Methylthio)-1H-Imidazol-4-yl)Pyridin-2-yl)-1H-Pyrrole-2-Carboxamide (Compound 220)

  • Core : Pyrrole-2-carboxamide.
  • Substituents :
  • 2,4-Dimethoxyphenyl on the pyrrole.
  • Pyridin-2-yl linked to a 5-(4-fluorophenyl)-imidazole.

5-(4-Fluorophenyl)-N-(4-Hydroxyphenyl)-2-(1-Methylethyl)-1-[2-(Tetrahydro-4-Hydroxy-6-Oxo-2H-Pyran-2-yl)Ethyl]-1H-Pyrrole-3-Carboxamide

  • Core : Pyrrole-3-carboxamide.
  • Substituents :
  • 4-Hydroxyphenylamide.
  • Tetrahydro-pyran-2-yl-ethyl group.
    • Key Difference : Hydroxyphenyl and cyclic ether moieties improve solubility but reduce lipophilicity compared to the target compound’s thiophene-pyridine system.

5-(4-Chlorophenyl)-1-(2,4-Dichlorophenyl)-4-Methyl-N-(3-Pyridylmethyl)-1H-Pyrazole-3-Carboxamide

  • Core : Pyrazole-3-carboxamide.
  • Substituents :
  • Polychlorinated phenyl groups.
  • Pyridylmethyl group.

Physicochemical Properties

Property Target Compound Compound 220 Pyrrole-3-Carboxamide Pyrazole-3-Carboxamide
Molecular Weight ~425 g/mol (estimated) 529.59 g/mol ~550 g/mol (estimated) ~450 g/mol (estimated)
LogP (Predicted) ~3.5 (thiophene enhances) ~4.2 (methylthio group) ~2.8 (hydroxyphenyl) ~4.0 (chlorophenyl)
H-Bond Donors 1 (pyrrole NH) 1 2 (pyrrole NH + hydroxyl) 1
H-Bond Acceptors 5 (amide, pyridine, F) 6 (amide, pyridine, OCH₃) 7 (amide, ether, hydroxyl) 4 (amide, pyridine)

Notes:

  • The target compound’s thiophene-pyridine system balances lipophilicity (LogP ~3.5) with moderate polarity, favoring membrane permeability.
  • Compound 220’s higher LogP (~4.2) and methoxy groups may enhance CNS penetration but reduce aqueous solubility .
  • The hydroxyphenyl derivative has lower LogP (~2.8), suggesting improved solubility but reduced tissue penetration.

Pharmacokinetic Considerations

  • Metabolic Stability: The target compound’s thiophene ring may undergo oxidative metabolism, whereas Compound 220’s methylthio group could slow degradation . The hydroxyphenyl derivative may undergo glucuronidation due to its phenolic hydroxyl group.
  • Half-Life :
    • Compound 220’s higher lipophilicity may prolong half-life compared to the target compound.
    • Chlorinated analogs may accumulate in lipid-rich tissues, increasing toxicity risks.

Biological Activity

The compound 4-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide (CAS Number: 2034477-01-3) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C21H16FN3OSC_{21}H_{16}FN_{3}OS with a molecular weight of approximately 377.4 g/mol. The structure features a pyrrole ring, a fluorophenyl group, and a thiophenyl-pyridine moiety, which may contribute to its interaction with various biological targets.

Biological Activity

Research indicates that compounds with similar structural motifs exhibit significant biological activities, particularly in the context of antimicrobial and anticancer properties. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

A study focused on pyrrole-2-carboxamides, including derivatives similar to the target compound, demonstrated promising activity against drug-resistant strains of Mycobacterium tuberculosis. The structure–activity relationship (SAR) studies revealed that substituents on the pyrrole ring significantly influenced antimicrobial efficacy. Notably, compounds with electron-withdrawing groups like fluorine showed enhanced anti-TB activity, with minimum inhibitory concentrations (MIC) below 0.016 μg/mL and low cytotoxicity (IC50 > 64 μg/mL) .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets. For instance, pyrrole-based compounds have been shown to inhibit the mmpL3 gene in M. tuberculosis, which is crucial for mycolic acid biosynthesis. This inhibition disrupts bacterial cell wall integrity, leading to cell death .

Pharmacokinetics and Stability

Pharmacokinetic studies reveal that modifications to the compound's structure can enhance its metabolic stability. For example, compounds with a fluorinated phenyl group exhibited improved stability in mouse microsomal assays compared to their non-fluorinated counterparts . This stability is essential for maintaining therapeutic levels of the drug in vivo.

Case Studies and Research Findings

StudyFindings
Pyrrole Derivatives Against TB Compounds showed potent anti-TB activity (MIC < 0.016 μg/mL), low cytotoxicity (IC50 > 64 μg/mL) .
SAR Studies Electron-withdrawing groups on the pyrrole ring enhance activity against drug-resistant strains .
Metabolic Stability Fluorinated derivatives demonstrated higher metabolic stability in vitro compared to non-fluorinated analogs .

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing 4-(4-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1H-pyrrole-2-carboxamide?

Methodological Answer: The synthesis involves multi-step coupling reactions, including:

  • Step 1: Formation of the thiophene-pyridine intermediate via Suzuki-Miyaura coupling (requires Pd catalysts and inert atmosphere) .
  • Step 2: Amide bond formation between the pyrrole-2-carboxylic acid derivative and the pyridinylmethylamine intermediate. Use coupling agents like EDCI/HOBt in DMF under nitrogen .
  • Critical Conditions: Temperature control (60–80°C), solvent polarity adjustments (e.g., DMF for solubility), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) to achieve >70% yield .

Q. Which analytical techniques are most reliable for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm; thiophene protons at δ 6.8–7.1 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (calculated for C₂₂H₁₇FN₃OS: 402.1084) .
  • X-ray Crystallography: For absolute configuration confirmation, especially if polymorphism is suspected .
  • HPLC-PDA: Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts in the final coupling step?

Methodological Answer:

  • Design of Experiments (DoE): Use fractional factorial designs to test variables (e.g., solvent polarity, catalyst loading, temperature). For example, DMF increases solubility but may promote hydrolysis; switching to THF with molecular sieves reduces side reactions .
  • In Situ Monitoring: Employ TLC or inline IR spectroscopy to track amide bond formation and adjust reagent stoichiometry dynamically .
  • Byproduct Mitigation: Add scavengers (e.g., polymer-bound thiourea for excess EDCI removal) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NOE effects or splitting patterns)?

Methodological Answer:

  • Dynamic NMR Studies: For temperature-dependent splitting, analyze conformational exchange (e.g., rotamerism in the pyrrole-carboxamide moiety) .
  • Isotopic Labeling: Use ¹⁵N-labeled intermediates to distinguish overlapping signals in crowded regions (e.g., pyridine vs. pyrrole nitrogens) .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) .

Q. What computational strategies are effective for predicting target binding modes and SAR?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with crystal structures of related targets (e.g., kinase domains) to model fluorophenyl-thiophene interactions. Focus on π-π stacking and hydrogen bonding .
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of the carboxamide group in binding pockets .
  • QSAR Modeling: Train models using descriptors like LogP, polar surface area, and electronegativity of the fluorine substituent .

Q. How to evaluate the compound’s stability under physiological or storage conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to pH 1–13 buffers, UV light, and 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-MS; common degradation pathways include hydrolysis of the amide bond .
  • Lyophilization Stability: Compare crystalline vs. amorphous forms using DSC and PXRD. Crystalline forms typically show better long-term stability .

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